2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
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Overview
Description
2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is known for its applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-tert-butylbenzoic acid hydrazide with 4-nitrobenzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as an electron-transporting material, facilitating the movement of electrons within the device. This enhances the efficiency and performance of OLEDs. In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole
- 2-(4’-tert-Butylphenyl)-5-(4’'biphenylyl)-1,3,4-oxadiazole
- 1,4-Di(5-phenyl-2-oxazolyl)benzene
Uniqueness
2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its tert-butyl group, which provides steric hindrance and enhances its stability. This makes it particularly suitable for use in optoelectronic devices, where stability and performance are crucial .
Properties
IUPAC Name |
2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)13-10-8-12(9-11-13)16-20-21-17(22-16)14-6-4-5-7-15(14)19/h4-11H,19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLEBNPFFMHND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384123 |
Source
|
Record name | 2-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159222-57-8 |
Source
|
Record name | 2-[5-[4-(1,1-Dimethylethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159222-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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